2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
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Description
2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C21H26N4O3S and its molecular weight is 414.52. The purity is usually 95%.
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Biological Activity
2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. The compound integrates a pyridine ring and a quinazolinone core, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C22H24N4O2S, with a molecular weight of approximately 406.5 g/mol. The structure includes a thioether linkage and an acetamide functional group, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It is believed to exert its effects through the following mechanisms:
- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites. This inhibition alters cellular processes like cell cycle progression and apoptosis.
- Kinase Inhibition : The presence of the quinazolinone ring suggests potential as a kinase inhibitor, which is crucial in cancer therapy as many kinases are involved in cell signaling pathways that regulate cell growth and survival.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
Antimicrobial Activity
Research has shown that derivatives similar to this compound exhibit broad-spectrum antimicrobial properties. For instance:
- In vitro studies demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes, with minimal inhibitory concentrations (MICs) indicating potent antibacterial activity .
Anticancer Potential
The compound's ability to inhibit specific kinases positions it as a candidate for cancer treatment:
- Antiproliferative assays conducted on various cancer cell lines (e.g., HCT116, MCF-7) revealed significant cytotoxic effects at low micromolar concentrations .
Analgesic and Anti-inflammatory Effects
Compounds with similar structures have been reported to exhibit analgesic and anti-inflammatory properties:
Case Studies
Several case studies illustrate the biological efficacy of related compounds:
- Case Study 1 : A study on thioamide derivatives demonstrated that modifications at the pyridine ring significantly influenced antibacterial activity against E. coli and Pseudomonas aeruginosa, highlighting structure-activity relationships (SAR) .
- Case Study 2 : Another investigation focused on the antiproliferative effects of quinazolinone-based compounds against breast cancer cell lines, revealing promising results for further development in targeted therapies .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3S/c26-19(23-12-16-4-3-11-28-16)14-29-20-17-5-1-2-6-18(17)25(21(27)24-20)13-15-7-9-22-10-8-15/h7-10,16H,1-6,11-14H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIKTSRCKNJIHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CC3=CC=NC=C3)SCC(=O)NCC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.